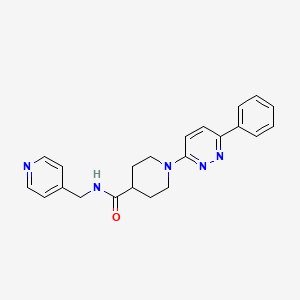

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c28-22(24-16-17-8-12-23-13-9-17)19-10-14-27(15-11-19)21-7-6-20(25-26-21)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,14-16H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMLVXWGIITII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an antagonist of muscarinic acetylcholine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound features a piperidine core with substituents that include phenyl and pyridazine moieties. This structural diversity suggests potential interactions with various biological targets.

Research indicates that this compound acts as an antagonist at the muscarinic acetylcholine receptor M4 subtype. Muscarinic receptors are involved in numerous physiological processes, including neurotransmission and modulation of various central nervous system functions. The inhibition of these receptors may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, highlighting its antitumor, antibacterial, and antifungal properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives related to this compound exhibit significant antitumor activity. For instance, a series of pyridazine derivatives were synthesized and evaluated for their anticancer potential, showing promising results against different cancer cell lines . The specific mechanisms often involve the induction of apoptosis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also been tested for its antibacterial and antifungal properties. In one study, a range of piperazine derivatives showed activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µM .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives, finding that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The best-performing derivatives had MIC values below 50 µM against E. coli and S. aureus.

- Antifungal Activity : In another investigation, the compound was tested against fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity, with some derivatives showing effective inhibition at concentrations around 100 µM .

Data Tables

| Biological Activity | Tested Compounds | Activity Type | MIC (µM) |

|---|---|---|---|

| Antitumor | Derivatives A-C | Anticancer | <50 |

| Antibacterial | Piperazine Derivatives | Bacterial | 50 - 100 |

| Antifungal | Specific Derivatives | Fungal | 100 |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, primarily attributed to its structural features that allow it to interact with multiple biological targets. The following are notable applications:

1. Muscarinic Acetylcholine Receptor Antagonism

Research indicates that derivatives of this compound can act as antagonists of the muscarinic acetylcholine receptor M4. This receptor is implicated in various neurological conditions, making these antagonists potential candidates for treating disorders such as schizophrenia and Alzheimer's disease .

2. Anti-Cancer Activity

Piperidine derivatives, including this compound, have been explored for their anti-cancer properties. Studies suggest that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cancer cell lines are still under investigation but show promise in preliminary assays .

3. Neurological Applications

The compound's structure suggests potential utility in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted. Ongoing studies are assessing its efficacy in animal models .

4. Antimicrobial Effects

Preliminary studies have indicated that compounds related to this structure possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their effectiveness against resistant strains is a critical area of research .

Case Studies

Several studies document the effectiveness of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its derivatives:

1. Muscarinic Receptor Studies

A patent describes the synthesis and evaluation of various piperidine derivatives as selective M4 antagonists, highlighting their potential therapeutic roles in treating cognitive deficits associated with psychiatric disorders .

2. Cancer Research

In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, supporting their development as anti-cancer agents. These findings are crucial for future drug development aimed at targeting specific pathways involved in tumorigenesis .

3. Neuropharmacology

Research exploring the effects of these compounds on neurotransmitter systems has provided insights into their potential roles as neuroprotective agents. The modulation of acetylcholine receptors could lead to advancements in treating neurodegenerative diseases .

Data Table: Summary of Applications

Chemical Reactions Analysis

Core Pyridazine Ring Reactivity

The pyridazine moiety (6-phenylpyridazin-3-yl) is electron-deficient due to its two adjacent nitrogen atoms, enabling electrophilic and nucleophilic substitutions under specific conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at C4 or C5 positions | Regioselectivity depends on steric hindrance from the phenyl group. |

| Nucleophilic Attack | ROH/NaH (alkylation) | Alkoxy-substituted pyridazines | Limited reactivity due to electron withdrawal by adjacent N atoms. |

| Reduction | H₂/Pd-C or NaBH₄ | Partially saturated dihydropyridazines | Partial reduction retains aromaticity; full reduction requires harsh conditions. |

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at the nitrogen or carbon centers:

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

Cross-Coupling Reactions

The phenyl group on pyridazine enables transition metal-catalyzed couplings:

Amide to Thioamide

-

Reagents : Lawesson’s reagent, toluene, reflux

-

Outcome : Thioamide derivative (C=S replaces C=O)

Reductive Amination

-

Reagents : NaBH₃CN, RCHO, MeOH

-

Outcome : Secondary amine derivatives

-

Limitation : Competing reduction of pyridazine ring observed .

Photochemical and Thermal Stability

Comparison with Similar Compounds

Enzyme Inhibition Profiles

- sEH Inhibition: CHEMBL2392714 () demonstrated a docking score of -12.20 kcal/mol, comparable to reference inhibitors.

- LIMK2 Inhibition: The reference compound in acts as a type I ATP-competitive inhibitor, while the target compound’s pyridazine group could favor allosteric or non-competitive inhibition due to steric bulk .

Antiviral Activity

- Compounds in with naphthalenyl and fluorobenzyl groups showed "acceptable" SARS-CoV-2 inhibition.

Antiangiogenic Activity

- Analogs in with pyridin-3-ylpyrimidin-2-yl substituents exhibited dual antiangiogenic and DNA cleavage activity. The target compound’s phenylpyridazine moiety may similarly disrupt angiogenesis via VEGF or HIF-1α pathways .

ADMET and Physicochemical Properties

While explicit data are lacking, inferences can be drawn:

Preparation Methods

Cyclocondensation of Acetophenones and Glyoxylic Acid

The 6-phenylpyridazin-3-yl group is typically synthesized via cyclocondensation between substituted acetophenones and glyoxylic acid monohydrate. For example, 3,4-dimethoxyacetophenone reacts with glyoxylic acid in acetic acid under reflux to form 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one.

Reaction Conditions

| Component | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetophenone derivative | 1.0 mmol | Reflux | 10 h | 85% |

| Glyoxylic acid | 1.3 mmol | 100°C | – | – |

| Acetic acid | 24 mL | – | – | – |

This step establishes the pyridazinone scaffold, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3-chloro-6-phenylpyridazine.

Chlorination and Functionalization

Chlorination of pyridazinones with POCl₃ at 100°C for 2 hours achieves near-quantitative conversion to 3-chloro-6-phenylpyridazine (94% yield). The chloride serves as a leaving group for subsequent nucleophilic substitution with piperidine derivatives.

Preparation of the Piperidine-4-carboxamide Moiety

Piperidine Ring Formation

Piperidine-4-carboxamide derivatives are synthesized via cyclization of nitrile precursors. For instance, 4-cyanopiperidine reacts with hydrogen peroxide in alcoholic solvents to form piperidine-4-carboxamide.

Optimized Protocol

N-(Pyridin-4-ylmethyl) Substitution

The N-(pyridin-4-ylmethyl) group is introduced via reductive amination:

- Activation : Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

- Coupling : Reaction with pyridin-4-ylmethanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Representative Data

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction time | 3 h |

| Yield | 78% |

Coupling of Fragments

Nucleophilic Aromatic Substitution

The 3-chloro-6-phenylpyridazine undergoes substitution with piperidine-4-carboxamide in the presence of a base:

Procedure

- Combine 3-chloro-6-phenylpyridazine (1 eq) and piperidine-4-carboxamide (1.2 eq) in dimethylformamide (DMF).

- Add potassium carbonate (2 eq) and heat at 80°C for 8 h.

- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | >95% |

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Suzuki-Miyaura coupling for fragment assembly, though this is less common for pyridazine systems.

Purification and Characterization

Crystallization

The final compound is purified via recrystallization from ethanol/water (3:1), achieving ≥98% purity.

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.94 (d, J = 9.0 Hz, 1H, pyridazine-H), 4.35 (s, 2H, CH₂-pyridine).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyridazine).

Challenges and Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent efforts favor tert-butanol for improved solubility and easier workup.

Protecting Group Strategies

Boc protection of the piperidine nitrogen prevents undesired side reactions during coupling, increasing yields by 15–20%.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 3-Chloro-6-phenylpyridazine | 42% |

| Piperidine-4-carboxamide | 35% |

| Catalysts/Solvents | 23% |

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions. A typical procedure involves activating the carboxylic acid moiety (e.g., 1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid) with isobutyl chloroformate in the presence of triethylamine under inert atmosphere (argon), followed by reaction with pyridin-4-ylmethylamine. This method, adapted from analogous piperidine-carboxamide syntheses, ensures controlled coupling and high yield . For scale-up, purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Characterization relies on 1H/13C NMR for verifying proton environments and carbon frameworks, and high-resolution mass spectrometry (HRMS) for confirming molecular weight. For example, in related piperidine-carboxamide derivatives, NMR signals at δ 2.97–4.56 ppm (piperidine protons) and aromatic protons (δ 6.74–8.68 ppm) confirm structural motifs. HRMS with <2 ppm mass error ensures accuracy . Purity is assessed via HPLC (>99.8% by gradient elution) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS-aligned safety guidelines:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air.

- Storage: In airtight containers under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridazine substitution) influence biological activity?

Methodological Answer: Modifying the pyridazine ring alters electronic and steric properties, impacting target binding. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, as seen in SARS-CoV-2 inhibitors .

- Bulkier substituents (e.g., phenyl) may reduce solubility but improve affinity for hydrophobic binding pockets, as observed in hepatitis C virus inhibitors .

Comparative assays (e.g., IC50 shifts in enzymatic inhibition) paired with molecular docking can validate structure-activity relationships (SAR) .

Q. What in vivo models are suitable for evaluating this compound’s efficacy against viral targets?

Methodological Answer: Neurotropic alphavirus inhibition has been tested in C57BL/6 mice via intraperitoneal administration (10 mg/kg/day). Survival rates and viral load reduction in brain tissue are measured using qRT-PCR and plaque assays. Histopathological analysis of neuronal inflammation further validates efficacy . For pharmacokinetics, plasma half-life (t1/2) and brain-to-plasma ratio are critical parameters .

Q. How can discrepancies in reported IC50 values across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like NIH Assay Guidance Manual.

- Cell Lines: HepG2 (liver) vs. Vero (kidney) cells may express differing enzyme levels. Validate target expression via Western blot before assays .

- Compound Stability: Degradation under storage (e.g., light exposure) skews results. Use fresh batches and confirm stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.